Kijimicin

Description

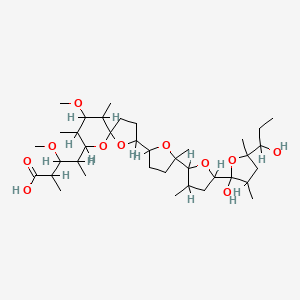

Structure

2D Structure

Properties

CAS No. |

129297-22-9 |

|---|---|

Molecular Formula |

C37H64O11 |

Molecular Weight |

684.9 g/mol |

IUPAC Name |

4-[2-[5-[5-[2-hydroxy-5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-9-methoxy-8,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-3-methoxy-2-methylpentanoic acid |

InChI |

InChI=1S/C37H64O11/c1-12-27(38)35(9)18-20(3)37(41,48-35)28-17-19(2)32(44-28)34(8)15-13-25(45-34)26-14-16-36(46-26)24(7)31(43-11)22(5)30(47-36)21(4)29(42-10)23(6)33(39)40/h19-32,38,41H,12-18H2,1-11H3,(H,39,40) |

InChI Key |

DQQFPJYHEYSNAS-UHFFFAOYSA-N |

SMILES |

CCC(C1(CC(C(O1)(C2CC(C(O2)C3(CCC(O3)C4CCC5(O4)C(C(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)OC)C)C)C)O)C)C)O |

Canonical SMILES |

CCC(C1(CC(C(O1)(C2CC(C(O2)C3(CCC(O3)C4CCC5(O4)C(C(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)OC)C)C)C)O)C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Kijimicin; Kijimycin; |

Origin of Product |

United States |

Kijimicin Biosynthesis and Pathway Engineering

Biosynthetic Origins and Producer Organisms of Kijimicin

This compound is a natural product derived from the metabolic processes of certain bacteria, primarily belonging to the genus Actinomadura.

Identification of Actinomadura Strain MI215-NF3 as a Producer

A key producer organism of this compound has been identified as Actinomadura strain MI215-NF3. nih.govmdpi.combikaken.or.jpbikaken.or.jpscispace.comnii.ac.jpnii.ac.jp This strain was isolated from a soil sample collected in Bunkyo-ku, Tokyo, Japan. mdpi.comnii.ac.jp

Ecological and Taxonomic Considerations of this compound Producers

Actinomadura is a genus of Gram-positive bacteria within the family Thermomonosporaceae. nih.govmdpi.com These bacteria are widespread and can inhabit diverse environments, including both marine and terrestrial ecosystems. nih.gov While some Actinomadura species are known to produce a variety of secondary metabolites, including polyether ionophores, this compound is specifically associated with Actinomadura sp. MI215-NF3. nih.govmdpi.combikaken.or.jpbikaken.or.jpscispace.comnii.ac.jpnii.ac.jp The genus Actinomadura is recognized as a prolific source of polyketide natural products. nih.gov

Detailed Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of this compound involves the assembly of its complex structure through a series of enzymatic reactions, including polyketide chain elongation and glycosylation.

Polyketide Synthase (PKS) Assembly of the Aglycone Core

The core structure of this compound, its aglycone, is assembled through the action of polyketide synthases (PKSs). nih.gov Polyketide synthases are large multienzyme complexes responsible for synthesizing a diverse range of secondary metabolites. escholarship.orgwikipedia.org The biosynthesis of the kijanimicin aglycone core (this compound is related to kijanimicin) involves PKS genes and utilizes glycerol-derived three-carbon units. nih.gov This process leads to the formation of the octahydronaphthalene and spirotetronate rings found in the structure. nih.gov PKS systems can be modular, with different modules containing specific enzymatic domains (such as ketosynthase, acyltransferase, and acyl carrier protein) that work together in an assembly-line fashion to build the polyketide chain. escholarship.orgwikipedia.org

Enzymatic Steps and Intermediate Transformations within the Polyketide Chain

The formation of the polyketide chain involves a series of enzymatic steps and intermediate transformations. While specific details for every step in this compound biosynthesis are not extensively detailed in the provided snippets, polyketide biosynthesis generally involves the iterative condensation of small carboxylic acid units (like malonyl-CoA) catalyzed by PKS enzymes. wikipedia.org These steps can include reduction, dehydration, and cyclization reactions, leading to the complex structure of the aglycone. nih.govwikipedia.org Studies on related polyketides highlight the role of tailoring enzymes that modify the polyketide backbone after its initial assembly. nih.govnih.gov

Glycosylation Pathways for this compound's Saccharide Moieties

Initiation of L-Digitoxose and D-Kijanose Biosynthesis

The biosynthesis of both L-digitoxose and D-kijanose, the two sugar components of this compound, commences from glucose-1-phosphate. rsc.orgnih.gov This initial step is catalyzed by the enzymes D-glucose-1-phosphate thymidylyltransferase (KijD5) and TDP-D-glucose 4,6-dehydratase (KijD4). rsc.orgnih.gov These enzymes work in concert to convert glucose-1-phosphate into TDP-4-keto-6-deoxy-D-glucose. rsc.orgnih.gov

Role of TDP-2,6-dideoxy-3,4-diketo-D-glucose as a Branch Point

A crucial intermediate in the biosynthesis of both L-digitoxose and D-kijanose is TDP-2,6-dideoxy-3,4-diketo-D-glucose. rsc.orgnih.gov This compound is formed from TDP-4-keto-6-deoxy-D-glucose by the action of the enzyme 2,3-dehydratase (KijB1). rsc.orgnih.gov At the stage of TDP-2,6-dideoxy-3,4-diketo-D-glucose, the biosynthetic pathway diverges into two separate branches, leading to the distinct structures of L-digitoxose and D-kijanose. rsc.orgnih.gov

Functional Characterization of this compound Biosynthetic Enzymes

The functional characterization of the enzymes involved in this compound biosynthesis is essential for understanding the intricate steps of the pathway. Studies have focused on key enzymes to elucidate their biochemical activities, structural features, and reaction mechanisms. nih.govmpg.denih.govnih.govuni.luresearchgate.net

Biochemical Analysis of Key Enzymes (e.g., KijA, KijD5, KijD4, KijB1)

Biochemical analyses have been performed on several key enzymes within the this compound biosynthetic pathway. For instance, KijD5 (D-glucose-1-phosphate thymidylyltransferase) and KijD4 (TDP-D-glucose 4,6-dehydratase) are involved in the initial steps of deoxysugar biosynthesis, converting glucose-1-phosphate to TDP-4-keto-6-deoxy-D-glucose. rsc.orgnih.gov KijB1, a 2,3-dehydratase, then acts on this intermediate to form TDP-2,6-dideoxy-3,4-diketo-D-glucose, a critical branch point. rsc.orgnih.gov While the specific biochemical role of KijA is not explicitly detailed in the provided snippets, enzymes like KijD10, an NADPH-dependent C-3''-ketoreductase, have been characterized for their role in the TDP-L-digitoxose pathway, catalyzing the reduction of C-3. nih.gov KijD3, an FAD-dependent oxidoreductase, is proposed to catalyze the formation of the nitro group in D-kijanose biosynthesis. nih.gov

Structural Biology of this compound Biosynthetic Pathway Enzymes

Structural studies provide crucial insights into how these enzymes function. The crystal structure of KijD3, a key enzyme in D-kijanose biosynthesis, has been determined. nih.gov KijD3 is an FAD-dependent oxidoreductase and its structure revealed a tetrameric form, with each subunit containing distinct helical and beta-sheet regions. nih.gov The structure showed how the dTDP moiety of the substrate is anchored to the enzyme. nih.gov KijD10, involved in L-digitoxose biosynthesis, has also been subjected to structural investigation, with structures of binary and ternary complexes determined, revealing potential active site residues like Lys 102 and Tyr 186. nih.gov

Enzymatic Reaction Mechanisms and Substrate Specificity

Enzymes exhibit specificity in their reactions, typically catalyzing the conversion of a specific substrate or a limited range of substrates into products. byjus.comnumberanalytics.com This specificity is largely determined by the active site of the enzyme, which has a shape, size, and chemical properties complementary to its substrate. numberanalytics.com The catalytic mechanisms employed by enzymes often involve a series of coordinated steps within the active site, facilitated by interactions between the enzyme and substrate. itmedicalteam.pl For KijD10, mutational studies suggested that Lys 102 plays a key role in proton donation during the reduction reaction. nih.gov KijD3 is proposed to catalyze the oxidation of a 3-amino group to form a nitro group in the D-kijanose pathway. nih.gov

Genomic and Genetic Insights into this compound Biosynthesis

Genomic and genetic studies have been instrumental in understanding the organization and regulation of the this compound biosynthetic pathway. The complete nucleotide sequence of the kijanimicin biosynthetic locus in Actinomadura kijaniata has been identified, cloned, and sequenced, providing a predicted biosynthetic scheme for this compound formation. nih.govnih.gov This genomic analysis revealed the presence of genes encoding a Type-I polyketide synthase for the aglycone core and genes for the biosynthesis of the L-digitoxose and D-kijanose sugar moieties. nih.govnih.gov The gene cluster organization provides insights into how the different biosynthetic steps are coordinated. nih.govnih.gov Genetic manipulation and genomic mining approaches can be used to activate silent or cryptic biosynthetic gene clusters, potentially leading to the discovery of novel metabolites or engineered pathways. scribd.complos.org Studies of enzyme evolution within biosynthetic gene clusters can also inform strategies for rational pathway engineering. plos.org

Bioinformatic Analysis of the this compound Biosynthetic Gene Cluster

Bioinformatic analysis plays a crucial role in understanding the genetic basis of natural product biosynthesis, including that of this compound. plos.org The complete nucleotide sequence of the kijanimicin (a related spirotetronate antibiotic) biosynthetic locus has been reported, providing insights into the genes involved in the formation of its aglycone, kijanolide, and the unusual deoxysugar D-kijanose. nih.gov

The kijanimicin biosynthetic gene cluster (BGC) includes genes encoding a modular Type-I polyketide synthase (PKS) responsible for the aglycone backbone. nih.gov It also contains a conserved operon involved in the attachment and intramolecular cyclization of a glycerate-derived three-carbon unit, which forms the core spirotetronate moiety. nih.gov Genes for the biosynthesis of D-kijanose, including one for a flavoenzyme predicted to catalyze the formation of a nitro group, have also been identified within the cluster. nih.gov

Bioinformatic tools are increasingly used to identify and characterize BGCs within microbial genomes. plos.orgfrontiersin.org These tools can predict the presence of BGCs and infer the types of natural products they might produce based on the encoded enzymes, such as PKS and non-ribosomal peptide synthetases (NRPS). plos.org For instance, antiSMASH is a widely used tool for automated genome mining for secondary metabolite BGCs. biorxiv.org Computational frameworks like BiG-SCAPE and CORASON facilitate the analysis of large datasets of BGCs, enabling the identification of gene cluster families and phylogenetic relationships. nih.gov

While specific detailed bioinformatic analyses solely focused on the this compound BGC in isolation were not extensively found in the search results, the principles and methods applied to related polyether and spirotetronate antibiotic BGCs, such as kijanimicin, are directly relevant. The analysis of the kijanimicin BGC highlights the presence of key enzymes like PKS and tailoring enzymes necessary for the complex structure of this class of compounds. nih.gov

Comparative Genomics with Related Polyether Biosynthetic Pathways

Comparative genomics is a powerful approach to understand the evolution and diversity of biosynthetic pathways. By comparing the this compound BGC with those responsible for the biosynthesis of related polyether antibiotics, researchers can gain insights into conserved enzymatic steps, unique genetic features, and potential mechanisms for structural variation. nih.govnih.gov

This compound belongs to the class of polyether ionophore antibiotics. mdpi.com Other examples include monensin (B1676710), salinomycin (B1681400), and septamycin, many of which are produced by Actinomadura and Streptomyces species. mdpi.com Comparative genomic studies of actinomycetes have revealed a vast and unexplored biosynthetic potential, with many strains harboring cryptic BGCs. nih.govnih.govfrontiersin.org

Comparative genomics can identify homologous genes and gene clusters across different species, suggesting conserved biosynthetic strategies. frontiersin.orgplos.org Conversely, variations in gene content and arrangement can point to the genetic basis for structural differences between related natural products. For polyether antibiotics, this could involve variations in PKS modules, tailoring enzymes (e.g., methyltransferases, hydroxylases), and genes involved in the biosynthesis of unusual sugar moieties. The reported elucidation of the kijanimicin gene cluster and its comparison to other spirotetronate antibiotics provides a precedent for this type of analysis in understanding this compound biosynthesis. nih.gov

Comparative genomics studies have shown that even closely related strains can have significant differences in their BGCs, contributing to the diversity of natural products. plos.org Analyzing the this compound BGC in the context of a broader collection of polyether and spirotetronate BGCs could reveal conserved core machinery and lineage-specific genes responsible for the unique structural features of this compound. nih.govnih.gov

Strategies for Activating Cryptic Biosynthetic Genes

Many BGCs in microbial genomes, including those in actinomycetes, are "cryptic" or "silent," meaning they are not expressed under standard laboratory conditions. frontiersin.orgmdpi.comfrontiersin.org Activating these cryptic genes is a key strategy for discovering novel natural products and increasing the production of known ones. frontiersin.orgmdpi.comfrontiersin.orgmdpi.comnih.gov

Strategies for activating cryptic BGCs include:

Optimization of culture conditions: Modifying media composition, temperature, aeration, and other environmental factors can trigger the expression of silent clusters. mdpi.com

Genetic manipulation of regulatory genes: BGCs are often regulated by specific activator and repressor proteins. frontiersin.org Manipulating these regulators can upregulate the expression of cryptic clusters. frontiersin.orgmdpi.com For example, disruption of global regulatory genes like wblA has been shown to activate cryptic BGCs in Streptomyces. mdpi.comnih.gov

Heterologous expression: Cloning the BGC into a different, well-characterized host organism can lead to its expression and product formation. frontiersin.org This is considered a successful strategy as the host can be genetically manipulated and grown in a controlled environment. frontiersin.org

Epigenetic modifications: Inhibitors of enzymes involved in DNA methylation and histone deacetylation can alter chromatin structure and activate silent BGCs. mdpi.com

Genome editing using CRISPR-based techniques: CRISPR-mediated transcriptional activation (CRISPRa) can be used for targeted activation of specific genes or entire BGCs. frontiersin.orgmdpi.com

Co-culture of different microbes: Interactions between different microorganisms can induce the expression of cryptic pathways. mdpi.com

Ribosomal engineering: Modifications to ribosomal machinery can sometimes influence the translation of secondary metabolite genes. frontiersin.org

Omics studies: Transcriptomics (like RNA-seq) and metabolomics can provide clues about the conditions under which cryptic genes are expressed and the products they form. mdpi.comnih.gov

Applying these strategies to Actinomadura kijaniata or other potential this compound producers could lead to enhanced production of this compound or the discovery of related analogues from previously silent pathways.

Metabolic and Pathway Engineering for this compound Research

Metabolic engineering involves the directed manipulation of cellular processes to improve the production of desired compounds. lbl.govfrontiersin.org Pathway engineering, a subset of metabolic engineering, focuses specifically on modifying the genes and enzymes involved in a particular biosynthetic route. nih.govfrontiersin.orgnih.gov These approaches are valuable for increasing this compound yields and generating novel this compound analogues.

Metabolic engineering can involve several strategies:

Increasing precursor supply: Ensuring sufficient availability of the building blocks needed for this compound biosynthesis. This might involve engineering central carbon metabolism or pathways supplying specific precursors like acetate, propionate, or unusual sugar moieties. researchgate.netnih.gov

Optimizing enzyme activity and expression: Enhancing the efficiency of the enzymes in the this compound biosynthetic pathway through protein engineering or increasing their expression levels. frontiersin.org

Removing bottlenecks: Identifying and alleviating rate-limiting steps in the pathway. researchgate.net

Reducing flux to competing pathways: Redirecting metabolic flow away from pathways that consume precursors needed for this compound synthesis or produce unwanted byproducts. researchgate.netnih.gov

Introducing heterologous genes: Incorporating genes from other organisms to introduce new enzymatic capabilities or optimize existing steps. lbl.gov

Pathway engineering allows for targeted modifications within the this compound BGC. This can involve altering the sequence of genes, modifying promoters or regulatory elements, or introducing genes from other pathways to create hybrid biosynthetic routes.

Rational Design for Enhancing this compound Yields

Rational design in metabolic and pathway engineering involves using existing knowledge of the biosynthetic pathway and cellular metabolism to make targeted genetic modifications aimed at improving production. frontiersin.orgresearchgate.netfrontiersin.org For this compound, this would require a detailed understanding of its biosynthetic pathway, the enzymes involved, and the regulatory mechanisms controlling the BGC expression.

Based on the insights from bioinformatic analysis of related polyethers like kijanimicin, rational design strategies for this compound could include:

Overexpression of genes encoding key biosynthetic enzymes, particularly the PKS and tailoring enzymes. nih.gov

Modifying precursor supply pathways to ensure sufficient flux towards this compound biosynthesis. researchgate.netnih.gov

Engineering transport proteins to improve the uptake of necessary substrates or the export of this compound.

Rational design often involves iterative cycles of genetic modification, fermentation, and analysis of this compound production. frontiersin.org While specific examples of rational design solely for enhancing this compound yield were not prominently found, the principles of rational metabolic engineering have been successfully applied to improve the production of other natural products in microorganisms. lbl.govnih.gov

Engineered Biosynthesis of this compound Analogues and Precursors

Engineered biosynthesis can be used to generate novel this compound analogues or to produce key biosynthetic precursors. researchgate.netnih.gov This is particularly valuable for creating compounds with potentially altered or improved biological activities.

Strategies for engineered biosynthesis of analogues include:

Domain or module swapping in PKS: Since polyketide synthases are modular enzymes, exchanging specific domains or modules within the this compound PKS could lead to the incorporation of different building blocks or altered chain elongation, resulting in structural variations in the polyether backbone.

Combinatorial biosynthesis: Introducing genes from other biosynthetic pathways, such as those for different tailoring enzymes or sugar biosynthesis, can lead to the formation of hybrid molecules. frontiersin.org

Mutagenesis of biosynthetic enzymes: Introducing mutations in specific enzyme active sites can alter their substrate specificity or catalytic activity, leading to the production of modified this compound structures. nih.gov

Precursor-directed biosynthesis: Feeding modified precursors to the producing organism can result in their incorporation into the final product, generating analogues. researchgate.net

Engineering efforts can also focus on producing key intermediates or precursors of the this compound pathway in a heterologous host, which can then be used for in vitro enzymatic synthesis or fed to the native producer strain. researchgate.net

While detailed studies on the engineered biosynthesis of this compound analogues were not extensively found, the successful application of these techniques to other complex natural products, such as quinomycin (B1172624) antibiotics, demonstrates their potential for this compound research. nih.gov Engineered biosynthesis provides a powerful route to explore the structure-activity relationships of this compound and generate novel compounds with potentially enhanced properties.

Elucidation of Kijimicin S Mechanism of Action and Molecular Targets

Cellular and Subcellular Effects of Kijimicin

This compound's mechanism of action involves significant disruption of cellular and subcellular processes, particularly within target organisms like Toxoplasma gondii.

Perturbation of Ionic Homeostasis within Cells

As a polyether ionophore, this compound is thought to interfere with the ionic balance within cells nii.ac.jpresearchgate.net. Polyether ionophores, in general, can penetrate cellular membranes and perturb the intracellular cation balance, which is essential for normal cell function nih.gov. The normal physiological state of most living cells relies on maintaining distinct intracellular and extracellular concentration gradients of ions, such as higher intracellular K⁺ and lower intracellular Na⁺ concentrations compared to the extracellular environment nih.govzu.edu.pk. Interference with these gradients can lead to cellular dysfunction nih.gov. In the context of Toxoplasma gondii, it is suggested that this compound might interfere with ionic homeostasis, potentially causing cellular swelling nii.ac.jpresearchgate.netresearchgate.net.

Induction of Mitochondrial Dysfunction

A key aspect of this compound's effect on target cells is the induction of mitochondrial dysfunction nih.govresearchgate.netwikipedia.orgnih.govfrontiersin.org. This has been observed in studies on Toxoplasma gondii, where this compound treatment leads to detrimental effects on the parasite's mitochondria nih.govresearchgate.netwikipedia.org.

Collapse of Mitochondrial Membrane Potential (ΔΨm)

This compound treatment has been shown to result in a decrease in the mitochondrial membrane potential (ΔΨm) in Toxoplasma gondii nih.govresearchgate.netresearchgate.netwikipedia.orgnih.govfrontiersin.orgresearchgate.netresearchgate.net. The mitochondrial membrane potential is a critical component of oxidative phosphorylation, the process by which cells generate ATP bio-rad-antibodies.com. A collapse in ΔΨm indicates a disruption of this vital energy-producing pathway bio-rad-antibodies.com. Studies comparing this compound and monensin (B1676710), another polyether ionophore, in Toxoplasma gondii demonstrated that both compounds decreased mitochondrial membrane potential, although the effect of monensin was observed to be greater at certain concentrations nih.govresearchgate.net. Carbonyl cyanide m-chlorophenylhydrazone (CCCP), a known mitochondrial uncoupling agent that reduces electrochemical potential across the inner mitochondrial membrane, was used as a positive control in these studies to confirm the decrease in ΔΨm researchgate.netresearchgate.netbio-rad-antibodies.com.

Data on the effect of this compound on mitochondrial membrane potential in T. gondii:

| Treatment | Concentration | Effect on Mitochondrial Membrane Potential | Significance (vs. untreated) |

| This compound | 100 nM | Significant decrease | P < 0.05 researchgate.netresearchgate.net |

| Monensin | 1 µM | Significant decrease | P < 0.05 researchgate.netresearchgate.net |

| Monensin | 100 nM | Greater decrease than this compound | Not specified researchgate.net |

| CCCP (Control) | 1 mM | Significant decrease | Confirmed decrease researchgate.netresearchgate.net |

Generation of Reactive Oxygen Species (ROS)

In addition to affecting mitochondrial membrane potential, this compound treatment leads to the generation of reactive oxygen species (ROS) in Toxoplasma gondii nih.govresearchgate.netresearchgate.netwikipedia.orgnih.govfrontiersin.orgresearchgate.netresearchgate.net. ROS are highly reactive molecules that can cause oxidative stress and damage to cellular components, contributing to cell death medchemexpress.com. The production of ROS by this compound is considered to contribute to the disruption of mitochondrial function and ultimately parasite death researchgate.netnii.ac.jp. Similar to the effect on ΔΨm, monensin also induced ROS generation in T. gondii nih.govresearchgate.net. Hydrogen peroxide (H₂O₂) was used as a positive control for ROS generation in these studies researchgate.netresearchgate.net.

Data on the effect of this compound on ROS production in T. gondii:

| Treatment | Concentration | Effect on ROS Production | Significance (vs. untreated) |

| This compound | 100 nM | Significantly enhanced | P < 0.05 researchgate.netresearchgate.net |

| Monensin | 1 µM | Significantly enhanced | P < 0.05 researchgate.netresearchgate.net |

| H₂O₂ (Control) | 100 mM | Enhanced production | Confirmed enhancement researchgate.netresearchgate.net |

Morphological Changes and Ultrastructural Analysis in Target Organisms

Morphological analyses, including electron microscopy, have revealed specific changes in target organisms like Toxoplasma gondii following treatment with this compound nih.govresearchgate.netwikipedia.org. These changes include cellular swelling and the appearance of multiple intracellular vacuole-like structures in the tachyzoites nih.govresearchgate.netwikipedia.org. These observed morphological alterations are consistent with the proposed mechanism involving interference with ionic homeostasis and subsequent osmotic effects nii.ac.jpresearchgate.net. The changes in ultrastructure further support the cellular damage induced by this compound nih.gov.

Identification of this compound's Specific Molecular Targets

While the cellular and subcellular effects of this compound, such as ionic disruption and mitochondrial dysfunction, are well-documented, the identification of its precise molecular targets is less extensively described in the provided search results. As a polyether ionophore, its primary interaction is with cell membranes to facilitate cation transport nih.gov. However, the specific proteins or pathways directly bound or inhibited by this compound beyond its ionophore activity are not explicitly detailed as distinct "molecular targets" in the context of specific protein binding sites in the search results. The observed effects on mitochondrial function suggest that mitochondrial components are impacted, but whether this is through direct binding to specific proteins (like ATP synthase or electron transport chain complexes) or indirectly through ionic disruption is not clearly delineated as a primary molecular target in the provided information.

Direct Binding Studies and Ligand-Receptor Interactions

While detailed direct binding studies specifically for this compound were not extensively found in the search results, the general mechanism for polyether ionophores involves binding metal cations within a lipophilic cavity. This complex formation allows the ionophore to transport the cation across the lipid bilayer. researchgate.netnih.gov The binding is often associated with a conformational change in the ionophore molecule, effectively encapsulating the bound ion. asm.org

Proteomic Approaches for Target Deconvolution

Functional Genomics for Pathway Interrogation

Research on this compound's effects on Toxoplasma gondii has provided insights into affected pathways through functional observations. This compound treatment results in the disruption of ionic gradients, a decrease in mitochondrial membrane potential (ΔΨm), and the generation of reactive oxygen species (ROS) in T. gondii. researchgate.netfrontiersin.org This pathway ultimately leads to the disruption of mitochondrial function and parasite death. researchgate.net These findings suggest that this compound's effects converge on pathways related to ion balance, mitochondrial integrity, and oxidative stress.

Comparative Mechanistic Analysis with Other Polyether Ionophores

Polyether ionophores share fundamental principles in their mechanism of action related to ion transport, but they also exhibit distinguishing features in their biological activity profiles, which are influenced by their specific structures. researchgate.netasm.org

Shared Principles of Ion Transport and Membrane Disruption

A core principle shared among polyether ionophores is their ability to facilitate the transport of metal cations across biological membranes. researchgate.netnih.gov This transport can occur via different mechanisms, including electroneutral transport, where the ionophore exchanges a proton for a metal cation, resulting in a neutral complex that traverses the membrane. nih.govmdpi.com This process disrupts the normal intracellular and extracellular ion concentration gradients, which are crucial for cellular function. nih.gov The lipophilic nature of polyether ionophores allows them to easily penetrate cellular membranes. nih.gov The complexation of a cation typically involves the formation of a pseudocyclic structure stabilized by intramolecular hydrogen bonds, rendering the complex lipophilic and capable of moving through the lipid bilayer. nih.gov

Distinguishing Features in Biological Activity Profiles

Despite the shared mechanism of ion transport, different polyether ionophores exhibit variations in their biological activity and selectivity. For instance, while many polyether ionophores show potent activity against Gram-positive bacteria, they are generally inactive against Gram-negative bacteria, likely due to the impermeability of the outer membrane of Gram-negative species to these compounds. nih.govnih.gov this compound has demonstrated inhibitory effects against Eimeria tenella and human immunodeficiency virus (HIV), with its effects against E. tenella being reported as more effective than those of monensin or salinomycin (B1681400). nii.ac.jp Monensin and salinomycin are also known for their anti-Toxoplasma activity. researchgate.netnii.ac.jp Lasalocid (B1674520) has been shown to have a significant inhibitory effect on the growth of Pneumocystis carinii. nih.gov These differences in activity profiles highlight variations in their interactions with specific cellular targets or their ability to access these targets in different organisms.

Comparative IC50 values for the anti-Toxoplasma activities of this compound, monensin, and clindamycin (B1669177) illustrate these differences in potency:

| Compound | IC50 (nM) |

| This compound | 45.6 ± 2.4 |

| Monensin | 1.3 ± 1.8 |

| Clindamycin | 238.5 ± 1.8 |

Data from researchgate.net.

Morphological analyses have also revealed similar deleterious effects of this compound and monensin on T. gondii, including cellular swelling and the formation of multiple intracellular vacuole-like structures. researchgate.net

Structure-Mechanism Relationships within the Ionophore Class

The biological activity and ion selectivity of polyether ionophores are strictly connected to their molecular structure. researchgate.netasm.org While the precise structure-activity relationships for this compound compared to all other polyether ionophores are complex and not fully elucidated in the provided texts, the general principle is that subtle differences in the polyether backbone, the nature and arrangement of oxygen-containing heterocycles (such as tetrahydropyran (B127337) and tetrahydrofuran (B95107) rings), hydroxyl groups, and the carboxylic acid moiety influence their ability to bind and transport specific cations and interact with biological membranes. researchgate.netmdpi.com The size and flexibility of the ionophore's cavity, formed upon cation binding, contribute to its selectivity for different metal ions. nih.gov Studies on other polyether ionophores, such as cationomycin, have shown apparent relationships between sodium ion transport capabilities of derivatives and their biological activities. oup.com The diverse structures within the polyether ionophore class lead to differential affinities for various cations and likely result in differing ion-transport dynamics and membrane affinities, contributing to their distinct biological activity profiles. asm.org

This compound as a Chemical Probe for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes and validating molecular targets in research and drug discovery nih.govthermofisher.kr. They offer a means to perturb specific protein functions with small molecules, providing insights into their roles in cellular pathways and phenotypes opentargets.orgthermofisher.kr. This compound, as a natural product with reported biological activity, has potential applications as a chemical probe to investigate specific cellular functions.

Application in Studying Cellular Ion Dynamics

Cellular ion dynamics, including the fluxes and concentration changes of ions such as Ca2+, Na+, K+, and Cl-, are fundamental to numerous cellular processes, including signaling, muscle contraction, and neurotransmission interfacegroup.choxinst.comfrontiersin.org. The precise regulation of ion gradients across cell membranes, maintained by ion channels, pumps, and transporters, is critical for cellular homeostasis and function interfacegroup.chaps.orgplos.org. Perturbations in ion dynamics are implicated in various pathological conditions, such as epileptic seizures frontiersin.org.

Research into cellular ion dynamics often employs techniques that can monitor ion concentrations and fluxes in real-time, including fluorescent indicators and electrophysiology oxinst.comfrontiersin.org. Chemical probes that interact with specific ion channels, pumps, or proteins involved in ion regulation can be used to dissect the mechanisms controlling ion homeostasis and signaling oxinst.com. While the direct application of this compound specifically for studying cellular ion dynamics is not extensively detailed in the provided search results, its potential as a chemical probe suggests it could be explored for its effects on ion transport mechanisms or related pathways, given its complex structure and origin from microorganisms known to produce bioactive compounds.

Utility in Mitochondrial Physiology Research

Mitochondria are vital organelles involved in cellular energy production through oxidative phosphorylation, regulation of intracellular calcium levels, pH, and apoptosis researchgate.netnih.gov. Mitochondrial dysfunction is linked to a variety of diseases researchgate.netnih.govuni-freiburg.de. Studying mitochondrial physiology involves assessing aspects like mitochondrial respiration, membrane potential, and the dynamics of mitochondrial networks (fission and fusion) nih.govuni-freiburg.demdpi.com.

Chemical probes are valuable for selectively modulating mitochondrial proteins or pathways to understand their roles in mitochondrial function and cellular metabolism researchgate.net. For example, studies have used pharmacological tools to investigate the role of mitochondria during oxidative stress and neurodegeneration researchgate.net. Given the critical role of mitochondria in cellular energy and signaling, and the potential for natural products like this compound to interact with diverse biological targets, this compound could serve as a chemical probe to investigate specific aspects of mitochondrial physiology, such as its impact on respiratory chain complexes, ion transport across the mitochondrial membrane, or mitochondrial dynamics. Research utilizing techniques like flow-mediated skin fluorescence can assess mitochondrial function by analyzing parameters related to NADH fluorescence and ischemic response frontiersin.org.

Development of this compound-Based Probes for Target Validation

Target validation is a crucial step in drug discovery, aiming to confirm that modulating a specific molecular target can achieve a desired therapeutic effect opentargets.orgthermofisher.krnih.gov. Chemical probes play a significant role in this process by allowing researchers to investigate the biological consequences of inhibiting or activating a potential drug target in cellular or in vivo models opentargets.orgthermofisher.kr. By using a selective chemical probe, researchers can establish a link between the target and a particular phenotype thermofisher.kr.

Advanced Synthetic Methodologies for Kijimicin and Its Analogues

Retrosynthetic Analysis of the Kijimicin Chemical Structure

Retrosynthetic analysis of this compound involves dissecting the complex molecular architecture into simpler, readily available building blocks. This process typically identifies key disconnections that can be achieved through known or potentially novel chemical transformations. Given this compound's polyether nature, strategic disconnections often target the ether linkages and carbon-carbon bonds connecting the various cyclic and acyclic segments. The presence of numerous stereocenters dictates that each disconnection and subsequent synthetic step must be carefully considered to control relative and absolute stereochemistry. iranchembook.ir The spiroketal moiety and the multiple tetrahydrofuran (B95107) rings are prominent features that require specific strategies for their construction in a stereocontrolled manner during the forward synthesis. Analyzing the oxygenation pattern and methyl substituents also guides the choice of synthetic intermediates and reactions.

Innovative Strategies in Total Synthesis of this compound

Stereocontrol and Stereoselective Transformations in Complex Polyether Construction

Stereocontrol is paramount in the synthesis of polyethers like this compound due to the large number of stereogenic centers. iranchembook.ir Achieving the correct relative and absolute stereochemistry at each position is critical for synthesizing the biologically active natural product. Innovative strategies in this area include the use of chiral auxiliaries, asymmetric catalysis, and substrate control to induce stereoselectivity in key bond-forming reactions such as aldol (B89426) reactions, epoxide openings, and cyclizations. iranchembook.ir The construction of the multiple tetrahydrofuran rings and the spiroketal system requires highly stereoselective methods to ensure the correct configuration of the oxygen-bearing carbons and the ring junctions. Techniques like diastereoselective additions and cyclizations are essential for building the polycyclic core with the desired stereochemistry.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The synthesis of this compound analogues is undertaken to explore the relationship between structural modifications and biological activity. researchgate.net By systematically altering specific parts of the this compound molecule, researchers can gain insights into the structural features responsible for its observed biological effects. researchgate.net

Rational Design of this compound Derivatives with Modulated Activities

Rational design of this compound derivatives is guided by the known structure of this compound and, ideally, by preliminary SAR data or computational modeling. researchgate.net Modifications can target various parts of the molecule, such as the polyether rings, the side chains, or the carboxylic acid group. The goal is to synthesize analogues with potentially improved potency, altered specificity, or reduced toxicity. For example, modifications to the polyether backbone might affect its ability to bind and transport ions, while changes to the side chains could influence interactions with biological targets. The synthesis of these analogues requires adapting the methodologies developed for the total synthesis of this compound, often involving late-stage functionalization or the synthesis of modified building blocks that are incorporated into the larger structure.

Combinatorial Approaches to this compound Analogue Libraries

Combinatorial chemistry offers powerful methodologies for generating diverse libraries of compounds, which can then be screened for desired biological activities. This approach is particularly valuable in natural product research for exploring the chemical space around a bioactive scaffold like this compound. While specific details on combinatorial libraries solely focused on this compound analogues are not extensively detailed in the immediate search results, the principles of combinatorial synthesis are broadly applicable to complex molecules, including polyether antibiotics.

Combinatorial synthesis can involve various strategies, such as solid-phase synthesis, solution-phase parallel synthesis, or even encoded library synthesis, to rapidly assemble a large number of related structures by varying building blocks at different positions of a core scaffold. For polyether antibiotics, which possess multiple hydroxyl groups and complex ring systems, combinatorial approaches could involve the diversification of side chains, modification of hydroxyl functionalities (e.g., esterification, etherification), or alterations to the spiroketal or furan/pyran ring systems. The aim is to create a library of analogues with subtle to significant structural differences that can then be evaluated for altered potency, selectivity, or mechanism of action.

The application of combinatorial biosynthesis, a related approach, has been demonstrated for other polyketide-derived antibiotics, such as erythromycin (B1671065) and daptomycin. This involves manipulating the genes encoding the biosynthetic enzymes responsible for natural product assembly. By altering these enzymatic assembly lines, researchers can guide the production of novel "unnatural" natural products or hybrid molecules. Given that this compound is also a polyketide, similar combinatorial biosynthetic strategies could potentially be applied to generate this compound analogues with structural variations introduced during the fermentation process. One study mentions a flavin-dependent monooxygenase involved in this compound biosynthesis, highlighting the enzymatic machinery involved in its natural production, which could potentially be targeted for combinatorial biosynthesis efforts.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological effects. For complex natural products like this compound, SAR studies aim to identify the key structural features, or pharmacophores, responsible for their observed bioactivity and to understand how modifications to these features impact potency and selectivity.

This compound is known to exhibit various biological activities, including inhibition of Gram-positive bacteria, Eimeria tenella, and HIV. It has also been shown to disrupt ionic gradients, decrease mitochondrial membrane potential, and generate reactive oxygen species in Toxoplasma gondii. SAR studies on this compound would involve synthesizing or isolating analogues with targeted modifications and evaluating their biological effects in relevant assays.

Correlation of Structural Modifications with Biological Effects

Studies on other polyether antibiotics have shown that modifications to hydroxyl groups, carboxylic acid functionalities, or the stereochemistry of the cyclic ether rings can significantly alter their biological profiles. For instance, chemical modification of cationomycin, another polyether ionophore, demonstrated that the aromatic side chain was important for biological activity, and modifications in this region affected potency. Similarly, studies on monensin (B1676710) derivatives have explored the impact of modifications on cation transport and antimicrobial activities.

Elucidation of Pharmacophoric Features for Target Interaction

Elucidating the pharmacophoric features of this compound involves identifying the essential steric and electronic characteristics of the molecule required for optimal interaction with its biological targets. This can be achieved through a combination of experimental and computational methods. By analyzing the SAR data of a series of analogues, researchers can infer which functional groups and their spatial arrangement are crucial for binding and activity.

Computational techniques such as pharmacophore modeling and molecular docking play a vital role in this process. Pharmacophore models can be built based on the structures of active this compound analogues, highlighting features like hydrogen bond donors/acceptors, hydrophobic regions, and ionizable groups that are likely involved in target recognition. Molecular docking can then be used to predict how this compound and its analogues bind to potential target proteins, providing atomic-level insights into the interactions and helping to identify the specific residues involved. For polyether ionophores that disrupt mitochondrial function or transport ions, the pharmacophore would likely include features that facilitate membrane partitioning and cation coordination within the binding site of a transporter protein or within the lipid bilayer itself.

Hybrid Chemical-Biosynthetic Approaches to this compound Research

Hybrid chemical-biosynthetic approaches combine the power of chemical synthesis with the specificity and efficiency of enzymatic transformations. This integrated strategy can be particularly advantageous for accessing complex natural products and their derivatives that are challenging to obtain through either method alone. For a molecule like this compound, which has a complex polyketide structure assembled through a biosynthetic pathway, hybrid approaches offer flexible routes to novel analogues.

Integration of Enzymatic Steps in Chemical Synthesis

Integrating enzymatic steps into chemical synthesis involves using isolated enzymes or enzyme cascades to perform specific chemical transformations within a synthetic route. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions, often avoiding the need for protecting groups or harsh reagents required in traditional chemical synthesis. For this compound, enzymatic steps could be employed for selective oxidation, reduction, glycosylation (if applicable to analogues), or the formation of specific carbon-carbon or carbon-oxygen bonds within the polyether backbone or side chains.

While specific examples of enzymatic steps integrated into the chemical synthesis of this compound were not found, this approach has been successfully applied to the synthesis of other complex molecules. For instance, chemoenzymatic synthesis has been used to prepare precursors and derivatives of other natural products and complex carbohydrates. The identification of enzymes involved in this compound biosynthesis, such as the flavin-dependent monooxygenase, suggests potential targets for in vitro enzymatic reactions that could be incorporated into synthetic schemes for analogue production.

Chemoenzymatic Synthesis of this compound Precursors and Derivatives

Chemoenzymatic synthesis can also involve using enzymes to prepare key precursors that are then elaborated through chemical synthesis, or using chemical steps to modify biosynthetically produced intermediates or the final natural product. This allows researchers to leverage the efficiency of biosynthesis for assembling core structures or complex fragments and then use chemical reactions to introduce diversity or specific functionalities that are not readily accessible through enzymatic catalysis alone.

For this compound, this could involve fermenting a producing organism to obtain the natural product or biosynthetic intermediates, followed by chemical modifications to create analogues. Alternatively, enzymes from the this compound biosynthetic pathway could be used in vitro to synthesize specific polyketide fragments or modified precursors, which are then coupled chemically. Diversity-focused semisynthesis, as demonstrated for other polyether ionophores like lasalocid (B1674520) and monensin, is a form of chemoenzymatic approach where degradation products of natural polyethers are combined with synthetic building blocks to create novel "hybrid" molecules. This strategy allows for the exploration of new structural space by combining elements from natural and synthetic sources. Such hybrid approaches hold promise for generating this compound derivatives with potentially improved properties.

Fermentation Process Optimization for Kijimicin Production

Strain Improvement Methodologies for Enhanced Kijimicin Biosynthesis

Strain improvement is a primary strategy to increase the productivity of desired metabolites in microbial fermentation. This can involve modifying the microorganism to enhance its natural ability to produce this compound.

Genetic Engineering and Mutagenesis for Increased Productivity

Genetic engineering and mutagenesis are powerful tools for improving microbial strains used in fermentation. Genetic engineering involves the artificial manipulation, modification, and recombination of DNA to alter an organism's characteristics, such as increasing the production of a specific substance. wikipedia.orgbritannica.com This can include techniques like overexpressing genes involved in the this compound biosynthetic pathway, blocking competing metabolic pathways that divert precursors, or introducing heterologous genes that enhance production or precursor availability. wikipedia.org Mutagenesis, on the other hand, involves inducing random or targeted changes in the organism's genetic material to create variations, some of which may exhibit improved this compound production. Classical techniques have been used to improve the production of other related compounds in Streptomyces species through mutagenesis. nih.gov While specific details on genetic engineering or mutagenesis applied directly to Actinomadura strain MI215-NF3 for this compound are not extensively detailed in the provided search results, these methodologies are generally applicable to improving the biosynthesis of secondary metabolites in actinomycetes.

High-Throughput Screening for Superior this compound-Producing Strains

Following mutagenesis or genetic modification, identifying strains with enhanced this compound production requires efficient screening methods. High-throughput screening (HTS) allows for the rapid evaluation of a large number of microbial variants. researchgate.netinnovabiomed.complos.org This technology enables researchers to cultivate numerous strains in parallel, often in microtiter plates, and quickly assess their productivity based on specific indicators. researchgate.netinnovabiomed.com An effective HTS strategy is crucial for identifying rare, high-yielding mutants from a large library of mutagenized or engineered strains. researchgate.net The success of strain improvement programs heavily relies on the ability to screen a significant number of isolates after mutagenic treatment. researchgate.net High-throughput parallel fermentation technology, utilizing multiple bioreactors with online monitoring, further facilitates the screening of high-performance strain banks and the development of efficient processes. innovabiomed.com

Bioprocess Engineering and Cultivation Parameters for this compound Fermentation

Beyond the characteristics of the producing strain, the conditions under which fermentation is carried out significantly impact this compound yield. Optimizing bioprocess engineering and cultivation parameters creates an environment that favors microbial growth and product formation. slideshare.netcmdclabs.com

Optimization of Culture Medium Composition and Nutrient Flux

The composition of the culture medium is a critical factor influencing microbial growth and the production of secondary metabolites like this compound. slideshare.netmlsu.ac.innih.govscs-europe.net The medium must provide the necessary carbon sources, nitrogen sources, inorganic salts, and other nutrients in appropriate quantities and ratios to support optimal microbial activity. cmdclabs.comnih.govscs-europe.net Both a shortage and an excess of even a single component can inhibit cell growth and reduce process efficiency. scs-europe.net Medium optimization involves identifying the most suitable components and their concentrations. mlsu.ac.innih.gov This can be done through various methods, including single-factor screening and more complex experimental designs like response surface methodology, which helps in understanding the interactions between different medium components. mlsu.ac.innih.govnih.gov While specific optimized medium compositions for this compound are not provided in the search results, the general principles of medium optimization for secondary metabolite production in actinomycetes apply. nih.gov

Control of Environmental Factors (e.g., Temperature, pH, Aeration, Agitation)

Maintaining optimal environmental conditions within the fermenter is essential for efficient this compound production. Key environmental factors include temperature, pH, aeration (oxygen supply), and agitation (mixing). slideshare.netcmdclabs.commdpi.comresearchgate.netredalyc.orgslideshare.net

Temperature: Temperature significantly affects microbial growth and enzyme activity. cmdclabs.commdpi.com Each microorganism has an optimal temperature range for growth and product formation. mdpi.com

pH: The acidity or alkalinity of the fermentation broth (pH) plays a vital role in microbial metabolism and product stability. cmdclabs.comresearchgate.netredalyc.org Microorganisms typically have specific pH ranges for optimal performance. cmdclabs.com

Aeration and Agitation: For aerobic fermentation processes, adequate oxygen supply (aeration) and proper mixing (agitation) are crucial for ensuring sufficient oxygen transfer to the microbial cells and maintaining homogeneity of the culture medium. cmdclabs.commdpi.comredalyc.orgslideshare.net These factors influence the oxygen transfer rate (kLa), which is a key parameter in scaling up fermentation processes. mdpi.comslideshare.net Research on other microbial fermentations has shown that optimizing agitation speed and aeration rate can significantly impact product yield and cell growth. mdpi.comredalyc.org

Control systems in fermenters are necessary to carefully monitor and regulate these parameters to maintain optimal conditions throughout the fermentation process. slideshare.netslideshare.net

Comparison of Fermentation Strategies (Batch, Fed-Batch, Continuous)

Different fermentation strategies can be employed for this compound production, each with its own advantages and disadvantages. The main strategies include batch, fed-batch, and continuous fermentation. byjus.comeppendorf.comfermentorchina.cominfors-ht.commicrobenotes.com

Batch Fermentation: In batch fermentation, all nutrients are added at the beginning of the process, and the culture proceeds without further additions until the end. byjus.cominfors-ht.com This is a closed system where nutrient concentrations decrease and metabolic byproducts accumulate over time, eventually leading to a stationary and decline phase of microbial growth. byjus.com Batch fermentation is often used for producing secondary metabolites like antibiotics. byjus.com

Fed-Batch Fermentation: Fed-batch culture is a modification of batch fermentation where nutrients are added incrementally or continuously during the process without removing the culture broth. eppendorf.cominfors-ht.commicrobenotes.com This allows for maintaining nutrient levels, extending the productive phase, achieving higher cell densities, and controlling the accumulation of toxic byproducts. eppendorf.comfermentorchina.commicrobenotes.com Fed-batch processes are widely used in biotechnology for producing various valuable products, including antibiotics. infors-ht.com

Continuous Fermentation: In continuous fermentation, fresh medium is continuously added to the bioreactor while culture broth is simultaneously removed, maintaining a constant volume and allowing the microbial culture to remain in an exponential growth phase for extended periods. byjus.comeppendorf.cominfors-ht.com This can lead to high productivity and efficient resource utilization. fermentorchina.cominfors-ht.com However, continuous processes also have a higher risk of contamination and can be more challenging to control. eppendorf.cominfors-ht.com

The choice of fermentation strategy depends on the specific characteristics of the producing strain, the desired product, and the economic considerations. While the search results describe these strategies generally and mention their application in producing antibiotics byjus.cominfors-ht.com, specific research comparing these strategies for this compound fermentation was not found.

Advanced Control and Modeling of this compound Fermentation

Advanced control and modeling strategies enable a deeper understanding and more precise manipulation of the complex biological and chemical processes occurring during fermentation.

Real-time monitoring involves the continuous measurement of key fermentation parameters as the process progresses. This provides immediate data on the state of the fermentation, allowing for timely interventions. Sensors are employed to track variables such as temperature, pH, dissolved oxygen, and nutrient concentrations. ijmrset.comhidenanalytical.commetrohm.com Techniques like off-gas analysis using mass spectrometry can monitor metabolic activity by quantifying gases such as O₂, CO₂, H₂, and CH₄. hidenanalytical.com Dissolved species monitoring provides insights into the concentrations of compounds in the liquid phase, including substrates, products, and byproducts. hidenanalytical.com

Feedback control systems utilize the data from real-time monitoring to automatically adjust process parameters to maintain optimal conditions or guide the fermentation along a desired trajectory. For example, if the pH deviates from the target range, the system can automatically add acid or base. ijmrset.commetrohm.com This dynamic control helps to ensure process consistency and maximize product formation. While specific applications to this compound fermentation are not detailed in the provided search results, these techniques are broadly applicable to the optimization of antibiotic fermentation processes.

Simulation software allows researchers to use these models to predict process behavior under different conditions without conducting numerous physical experiments. insilicofermentation.comcabidigitallibrary.org This enables in silico optimization of parameters such as feeding strategies, temperature profiles, and aeration rates to maximize this compound yield or productivity. While general fermentation simulation tools exist, specific models for this compound production would require experimental data on the growth and production characteristics of the this compound-producing strain.

Evolutionary Algorithms (EAs) and Artificial Intelligence (AI), including Machine Learning (ML), are increasingly being applied in bioprocessing for complex optimization tasks. bioprocess.ainih.govsebiot.org EAs are optimization techniques inspired by natural evolution, using mechanisms like mutation, recombination, and selection to iteratively improve potential solutions to a problem. researchgate.netwikipedia.org They have been explored for solving optimal control problems in chemical engineering and bioprocessing. wur.nl

AI and ML can analyze large datasets generated during fermentation to identify complex relationships between process parameters and product yield, predict process outcomes, and recommend optimal operating conditions. bioprocess.ainih.govsebiot.org Generative AI can even assist in creating experimental protocols and analyzing data. bioprocess.ai The integration of AI with computational models, such as digital twins, allows for real-time adjustments and process optimization. nih.gov While the search results discuss the general application of these technologies in bioprocess design and optimization, specific published studies on their use for this compound fermentation optimization were not found. However, the principles are transferable to optimizing the production of various microbial metabolites.

Computational Modeling and Simulation for Process Prediction and Optimization

Downstream Processing Optimization for this compound Isolation

Once fermentation is complete, this compound must be efficiently isolated and purified from the complex fermentation broth. Downstream processing typically involves several steps to recover the product and achieve the desired level of purity.

Efficient Extraction Techniques for this compound Recovery

The first step in downstream processing is often the separation of the microbial biomass from the liquid broth, which contains the dissolved product. Techniques like filtration and centrifugation are commonly used for solid-liquid separation. google.comyoutube.com Following this, extraction techniques are employed to selectively recover this compound from the broth or biomass, depending on its location (extracellular or intracellular).

Solvent extraction is a common method for recovering natural products. This involves using a suitable solvent in which the product is soluble to transfer it from the fermentation broth or a processed biomass mixture into the solvent phase. mdpi.comgoogle.comyoutube.com The choice of solvent and extraction conditions (e.g., pH, temperature, extraction time) is critical for maximizing recovery and minimizing co-extraction of impurities. While specific details for this compound extraction were not prominent in the search results, general principles for extracting polyether antibiotics from Actinomadura fermentation broth have been described, often involving solvent extraction. mdpi.com

Chromatographic Purification Strategies for High-Purity this compound

Chromatography is a powerful set of techniques used to separate and purify compounds based on differences in their physical and chemical properties, such as size, charge, hydrophobicity, or binding affinity. For the purification of natural products like this compound, various chromatographic methods can be employed to achieve high purity.

Silica gel chromatography is a widely used technique for the purification of various compounds, including antibiotics. google.com Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is another common and effective method for purifying natural products, offering high resolution and the ability to separate closely related compounds. googleapis.comgoogleapis.comepo.orggoogle.comresearchgate.net These techniques separate components based on their interaction with a stationary phase and a mobile phase. By optimizing the stationary phase, mobile phase composition, and elution gradient, this compound can be separated from impurities present in the crude extract. The specific chromatographic strategy for this compound would depend on its unique chemical properties and the nature of the impurities.

Advanced Analytical Characterization in Kijimicin Research

Spectroscopic Methodologies for Kijimicin Structural Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure and identifying functional groups within this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the accurate mass and elemental composition of this compound. HRMS provides precise mass-to-charge ratio (m/z) measurements, which can be used to unequivocally determine the molecular formula of a compound mdpi.com. For this compound, the theoretical exact mass for the free base (C₃₇H₆₄O₁₁) is approximately 684.44 Da hodoodo.com. Predicted collision cross-section values for this compound sodium salt (C₃₆H₆₂O₁₁) have been calculated for various adducts using CCSbase, including [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M+K]⁺, and [M-H]⁻, providing additional data for characterization uni.lu. ESI-MS, a type of mass spectrometry, has been used in studies involving polyether antibiotics, indicating its relevance for analyzing compounds like this compound mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation and determination of the stereochemistry of complex molecules such as this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the types, number, and connectivity of atoms within the molecule mdpi.commagritek.com. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for assigning signals and establishing correlations between different nuclei, allowing for the assembly of the full molecular structure mdpi.com. NMR studies have been performed on polyether antibiotics, including the analysis of ¹H and ¹³C NMR spectra to understand structural relationships between related compounds mdpi.com. The crystal structure of this compound rubidium salt has been established by X-ray analysis nih.gov, which complements NMR data in confirming the stereochemistry.

Vibrational and Electronic Spectroscopy (IR, UV-Vis) for Functional Group and Chromophore Analysis

Vibrational spectroscopy, such as Infrared (IR) spectroscopy, is used to identify functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavelengths youtube.com. Different functional groups vibrate at characteristic frequencies, providing a unique spectral fingerprint youtube.com. Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to detect the presence of chromophores – parts of the molecule that absorb light in the UV or visible range technologynetworks.com. UV-Vis spectroscopy can also be used for quantitative analysis by measuring the amount of light absorbed at a particular wavelength technologynetworks.comunchainedlabs.com. While specific IR and UV-Vis data for this compound were not extensively detailed in the search results, these techniques are standard for the characterization of organic compounds and would be applied to this compound to identify its functional groups and potential chromophores technologynetworks.comunchainedlabs.comiranchembook.irscispace.comresearchgate.netgoogle.comepo.orgdenovix.com.

Chromatographic Separations and Quantitation of this compound

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from complex mixtures, such as fermentation broths or biological samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of this compound and quantifying its concentration in various samples epo.orggoogleapis.comgoogle.com. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase epo.orggoogleapis.comgoogle.com. By using appropriate columns and mobile phases, this compound can be separated from impurities, and its amount can be determined by comparing the peak area or height to a calibration curve generated with known concentrations of pure this compound epo.orggoogleapis.comgoogle.com. HPLC has been utilized in the analysis of various compounds, including antibiotics and related substances, highlighting its applicability to this compound research nih.govepo.orggoogleapis.comgoogle.comresearcher.liferesearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the separation and identification of volatile and semi-volatile compounds measurlabs.comresearchgate.netreddit.comyoutube.commdpi.com. While this compound itself is a large polyether and not typically analyzed directly by GC-MS without derivatization, this technique could be valuable in this compound research for profiling volatile metabolites produced by the Actinomadura strain that produces this compound, or for analyzing degradation products or related simpler compounds researchgate.netmdpi.com. GC-MS involves separating components of a mixture based on their boiling points and interactions with the stationary phase in a gas chromatograph, followed by detection and identification using a mass spectrometer measurlabs.comyoutube.commdpi.com. The mass spectrometer provides fragmentation patterns that can be matched against spectral libraries for compound identification youtube.com.

Preparative Chromatography for Compound Isolation and Purification

Preparative chromatography is a crucial technique employed in the isolation and purification of chemical compounds like this compound from complex mixtures. Unlike analytical chromatography, which focuses on identifying and quantifying components, the primary goal of preparative chromatography is to obtain a sufficient quantity of a pure compound for further study or application. diva-portal.orgphenomenex.comrotachrom.commz-at.deijcpa.in This process is essential in natural product chemistry, where this compound may be isolated from its source organism, such as Actinomadura. nih.gov

The principle of preparative chromatography is based on the differential partitioning of compounds between a stationary phase and a mobile phase. rotachrom.com Various modes of preparative liquid chromatography (LC) can be utilized, including reversed-phase, normal-phase, and ion exchange, depending on the chemical properties of this compound. phenomenex.com High-Performance Liquid Chromatography (HPLC) is a commonly used technique for preparative separation, often incorporating a fraction collector after the detector to isolate the purified compound. mz-at.deijcpa.in

Key parameters in preparative chromatography for optimization include purity, throughput, and yield. mz-at.de These parameters are interdependent; for instance, achieving maximum purity might reduce throughput and yield. mz-at.de To optimize the process and minimize costs, it is often recommended to first develop a suitable method on an analytical column using the same stationary phase, and then scale it up to a preparative column. mz-at.de Factors such as particle size, column length, and mobile phase composition are considered during this scaling process to maintain separation efficiency. mz-at.de The mobile phase used in preparative separations should ideally be of high purity and volatile to facilitate the easy isolation of separated components. mz-at.de

Microscopic and Imaging Techniques in this compound Studies

Microscopic and imaging techniques are indispensable tools in biological research, providing visual insights into the effects of compounds like this compound at the cellular and subcellular levels. These techniques allow researchers to observe morphological changes, determine the localization of this compound within cells, and visualize its impact on cellular pathways. limnetica.comnih.govnumberanalytics.com

Electron Microscopy for Subcellular Morphological Changes

Electron microscopy, particularly transmission electron microscopy (TEM), offers significantly higher resolution compared to light microscopy, enabling the visualization of ultrastructural details within cells. dovepress.combbc.co.uknih.gov This makes it a powerful tool for examining the subcellular morphological changes induced by this compound treatment. numberanalytics.comdovepress.comresearchgate.netresearchgate.net

Studies utilizing electron microscopy have revealed specific alterations in cellular structures following exposure to compounds like this compound. For example, electron microscopy has shown cellular swelling and the formation of multiple intracellular vacuole-like structures in Toxoplasma gondii tachyzoites treated with this compound. researchgate.net These observations provide crucial information about the mechanisms by which this compound affects cellular integrity and organelle structure. TEM allows for the examination of thin sections of cells, revealing details of organelles such as mitochondria, endoplasmic reticulum, and vacuoles, and how their morphology is altered by the compound. bbc.co.uknih.gov Understanding these ultrastructural changes can help researchers infer the cellular targets and pathways affected by this compound. nih.gov

Fluorescence Microscopy for this compound Localization and Cellular Pathway Visualization

Fluorescence microscopy is a versatile technique that allows for the visualization of specific molecules and cellular processes using fluorescent labels. numberanalytics.comnih.gov This technique can be applied in this compound research to determine the localization of the compound within cells and to visualize the impact of this compound on various cellular pathways. numberanalytics.comnih.govthermofisher.com

By labeling this compound or cellular components with fluorescent dyes or proteins, researchers can track the compound's entry into cells, its distribution within different organelles, and its potential accumulation in specific cellular compartments. nih.govthermofisher.com Furthermore, fluorescence microscopy, including techniques like immunofluorescence, can be used to visualize the spatial organization of proteins and other molecules involved in cellular pathways affected by this compound. nih.govthermofisher.com This can provide insights into how this compound might interfere with or modulate these pathways. Techniques such as confocal laser scanning microscopy (CLSM) offer improved resolution and the ability to optically section samples, allowing for 3D localization and visualization of fluorescent signals within cells. limnetica.comnih.gov Super-resolution fluorescence microscopy techniques, such as Single Molecule Localization Microscopy (SMLM), can overcome the diffraction limit of light microscopy to provide even finer spatial resolution, enabling the study of nanoscale cellular architecture and the precise localization of molecules. fsu.edubiorxiv.orgbiophysics-reports.org

Omics-Based Approaches for this compound Research

Omics-based approaches, including transcriptomics and metabolomics, provide comprehensive views of biological systems and can be powerful tools for understanding the effects of this compound at a molecular level. foreum.orgmdpi.comnih.govfrontiersin.org These high-throughput technologies allow for the global analysis of gene expression and metabolic profiles, offering insights into the cellular responses to this compound. mdpi.comnih.gov

Transcriptomics to Assess Gene Expression Modulation by this compound

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism, providing a snapshot of gene expression at a given time. mdpi.comwikipedia.org By analyzing changes in the transcriptome following this compound treatment, researchers can identify genes whose expression is modulated by the compound. researchgate.netwikipedia.orgnih.gov

Techniques such as RNA sequencing (RNA-Seq) and microarrays allow for the quantification of transcript levels for thousands of genes simultaneously. mdpi.comwikipedia.org Comparing the transcriptomic profiles of this compound-treated cells or organisms to untreated controls can reveal which genes are upregulated or downregulated in response to the compound. nih.gov This information can help to elucidate the cellular pathways and biological processes that are affected by this compound. For example, transcriptomic analysis can identify changes in the expression of genes involved in metabolic pathways, stress responses, or cellular defense mechanisms. wikipedia.orgresearchgate.net Studies have utilized transcriptomics to assess gene expression modulation in the context of various stimuli and conditions, demonstrating its utility in understanding complex biological responses. nih.govnih.gov

Metabolomics to Profile Endogenous Metabolic Perturbations

Metabolomics is the comprehensive study of all the small-molecule metabolites present in a biological sample. biorxiv.orgmdpi.comnih.gov Analyzing the metabolome can provide insights into the physiological state of a cell or organism and reveal perturbations in metabolic pathways caused by external factors, such as exposure to a chemical compound like this compound. biorxiv.orgmdpi.comnih.gov

Mass spectrometry-based metabolomics techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are commonly used to identify and quantify a wide range of metabolites. mdpi.comuzh.ch By comparing the metabolic profiles of this compound-treated samples to controls, researchers can identify endogenous metabolites whose levels are altered. biorxiv.orgmdpi.comuzh.chnih.gov These changes can indicate which metabolic pathways are affected by this compound. For instance, metabolomics can reveal disruptions in pathways related to energy metabolism, amino acid metabolism, or lipid metabolism. mdpi.comuzh.ch Such metabolic perturbations can provide valuable clues about the mechanism of action of this compound and its effects on cellular function. mdpi.comnih.govnih.gov Untargeted metabolomics approaches can provide a broad overview of metabolic changes, while targeted metabolomics can focus on specific pathways or metabolites of interest. nih.gov

Proteomics for Global Protein Expression and Target Identification